1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features both oxadiazole and triazole rings These structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1,2,5-oxadiazole with a suitable triazole precursor in the presence of a coupling agent can yield the desired compound. Reaction conditions such as temperature, solvent, and pH are carefully optimized to maximize yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors for better control over reaction conditions, purification techniques like crystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole and oxadiazole derivatives.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its stability and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids, proteins, or cell membranes.
Comparison with Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-Amino-4-azido-1,2,5-oxadiazole
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness: 1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its combination of oxadiazole and triazole rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
Molecular Formula |
C6H6N6O3 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N6O3/c1-2-3(6(13)14)12(11-8-2)5-4(7)9-15-10-5/h1H3,(H2,7,9)(H,13,14) |
InChI Key |
PUHAXUPONHAKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)O |
Origin of Product |
United States |
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